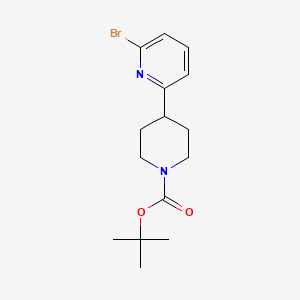

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate

Beschreibung

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate is a brominated heterocyclic compound featuring a piperidine ring substituted with a 6-bromopyridin-2-yl group and protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₅H₂₁BrN₂O₃, with a molecular weight of 357.24 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic transformations. The bromine atom at the pyridine’s 6-position makes this compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSVYJHILFENKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Tert-butyl-4-(6-bromopyridin-2-yl)piperidin-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom in der Brompyridin-Einheit kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole ersetzt werden.

Reduktionsreaktionen: Die Verbindung kann Reduktionsreaktionen unterliegen, um das Bromatom zu entfernen oder den Piperidinring zu reduzieren.

Oxidationsreaktionen: Die Oxidation des Piperidinrings kann zur Bildung von Piperidon-Derivaten führen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Lithiumaluminiumhydrid, Oxidationsmittel wie Kaliumpermanganat und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Tert-butyl-4-(6-bromopyridin-2-yl)piperidin-1-carboxylat hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von Tert-butyl-4-(6-bromopyridin-2-yl)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Brompyridin-Einheit kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Piperidinring kann ebenfalls eine Rolle für die Bindungsaffinität und Spezifität der Verbindung spielen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Analyse Chemischer Reaktionen

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperidine ring.

Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons

Reactivity and Functional Group Analysis

- Target Compound : The 6-bromopyridinyl group is electron-deficient, facilitating nucleophilic aromatic substitution or cross-coupling reactions. The saturated piperidine ring offers conformational flexibility, while the Boc group allows selective deprotection under acidic conditions .

- Bromine at the pyridine-like position retains cross-coupling utility .

- Trifluoromethylphenyl Derivative (C₁₇H₂₀F₃NO₂): The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability. The unsaturated dihydropyridine ring may participate in Diels-Alder reactions or further reductions .

- Indazole-Thiazole Hybrid (C₂₇H₃₀N₆O₄S) : The indazole and thiazole moieties are common in kinase inhibitors. The methoxy group improves solubility, while the carboxamido linker enables target-specific interactions .

- Bromoindole Derivative (C₁₉H₂₀BrN₃O₂): The indole’s NH group supports hydrogen bonding, critical for receptor binding.

Biologische Aktivität

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate has the following chemical structure:

- Molecular Formula : C15H20BrN2O2

- Molecular Weight : 348.24 g/mol

- CAS Number : 2697162-48-2

The presence of the bromopyridine moiety contributes to its unique pharmacological properties, allowing for interactions with various biological targets.

The biological activity of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a selective inhibitor for certain protein kinases, which are crucial in various signaling pathways associated with cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound shows potential as an inhibitor of receptor tyrosine kinases, which play a role in cancer progression.

- Neurotransmitter Interaction : It may influence neurotransmitter systems, impacting conditions such as anxiety and depression.

Anticancer Activity

Research indicates that tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate exhibits anticancer properties through its ability to inhibit key signaling pathways involved in tumor growth. A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Neuropharmacological Effects

The compound has been evaluated for its effects on the central nervous system (CNS). In vitro studies suggest that it may have anxiolytic and antidepressant-like effects, potentially through modulation of serotonin and dopamine receptors.

Case Studies

-

Inhibition of Cancer Cell Growth

- A study conducted on human breast cancer cells showed that treatment with tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

-

Neuropharmacological Assessment

- In a rodent model, administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests. The observed effects were comparable to those produced by standard anxiolytics, suggesting its potential as a therapeutic agent for anxiety disorders.

Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibits proliferation in breast cancer cells (IC50 = 15 µM) | [Source needed] |

| Neuropharmacological Effects | Reduces anxiety-like behavior in rodent models | [Source needed] |

| Mechanism of Action | Inhibits receptor tyrosine kinases involved in signaling pathways | [Source needed] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.